molecular formula C22H23NO5 B2708045 Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid CAS No. 946716-29-6

Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid

Cat. No.: B2708045
CAS No.: 946716-29-6
M. Wt: 381.428
InChI Key: VPBOLCNCZREYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid is a biochemical compound with the molecular formula C22H23NO5 and a molecular weight of 381.43 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OC(=O)C1(CCOCC1)CNC(=O)OCC2c3ccccc3-c4ccccc24 . This representation describes the structure of the molecule in terms of the atoms present and the bonds between them.


Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular formula is C22H23NO5, and it has a molecular weight of 381.43 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.

Scientific Research Applications

Solid-Phase Synthesis of Peptides

Fmoc-modified amino acids, such as Fmoc-4-aminomethyl-tetrahydropyran-4-carboxylic acid, play a crucial role in the solid-phase synthesis of peptides. The introduction of Fmoc strategy has revolutionized peptide synthesis, allowing for the construction of peptides and proteins with significant biological activities. This methodology benefits from its compatibility with various solid supports, linkages, and the orthogonal deprotection strategies that facilitate the synthesis of complex peptides under mild conditions (Fields & Noble, 2009).

Bio-inspired Materials and Self-Assembly

The inherent hydrophobicity and aromaticity of the Fmoc moiety contribute to the self-assembly features of Fmoc-modified amino acids and peptides. These properties are exploited in creating bio-inspired materials for a wide range of applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic purposes. The review by Tao et al. highlights the recent progress in the self-organization of these functional molecules, emphasizing their potential in constructing functional materials (Tao et al., 2016).

Biomimetic Structures and Foldamers

Fmoc-modified amino acids serve as building blocks for designing foldamers and other biomimetic structures. Their use in constructing peptide nucleic acids (PNAs) with enhanced DNA binding affinity exemplifies the capability to mimic natural biomolecules and improve upon their properties. The development of a C-activated N-Fmoc-protected trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acid for Fmoc solid phase peptide synthesis underlines the innovative approaches towards creating biomimetic structures with specific functions (Sriwarom, Padungros, & Vilaivan, 2015).

Constrained Peptide and Protein Mimetics

The synthesis and application of Fmoc-modified amino acids extend to the creation of constrained peptide and protein mimetics. These compounds are designed to induce specific secondary structures, such as turns and helices, that are critical for protein-protein interactions. The development of new constructs that can induce a flexible turn represents a step forward in the design of peptidomimetics with potential therapeutic applications (Bucci et al., 2017).

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-20(25)22(9-11-27-12-10-22)14-23-21(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBOLCNCZREYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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